molecular formula C6H13ClN2O B12937168 Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride

Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride

Cat. No.: B12937168
M. Wt: 164.63 g/mol
InChI Key: HLZPCNHTZSAKKQ-ASMLCRKRSA-N
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Description

Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials.

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring is formed through a series of cyclization reactions.

    Introduction of Amino Group: The amino group is introduced via reductive amination or other suitable methods.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]piperidine hydrochloride
  • (3R,5S)-4-Amino-3,5-heptanediol

Uniqueness

Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride stands out due to its unique stereochemistry and specific biological activities. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-3-4(2)8-6(9)5(3)7;/h3-5H,7H2,1-2H3,(H,8,9);1H/t3-,4-,5+;/m0./s1

InChI Key

HLZPCNHTZSAKKQ-ASMLCRKRSA-N

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H]1N)C.Cl

Canonical SMILES

CC1C(NC(=O)C1N)C.Cl

Origin of Product

United States

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